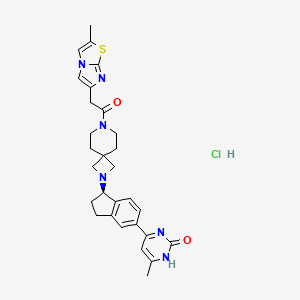

PF-6870961 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H33ClN6O2S |

|---|---|

Molecular Weight |

565.1 g/mol |

IUPAC Name |

6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C29H32N6O2S.ClH/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22;/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37);1H/t25-;/m1./s1 |

InChI Key |

NBJAMBGZIVNPIP-VQIWEWKSSA-N |

Isomeric SMILES |

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C.Cl |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

PF-6870961 Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The discovery of PF-6870961 arose from a Phase 1a clinical trial of its parent compound, PF-5190457, which is under investigation for the treatment of alcohol use disorder.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of PF-6870961 hydrochloride.

Discovery and Biotransformation

During a Phase 1b human laboratory study involving individuals with heavy alcohol consumption, a previously undetected major hydroxy metabolite of PF-5190457 was identified and named PF-6870961.[1] In vitro studies using human liver cytosol revealed that the formation of PF-6870961 is mediated by both aldehyde oxidase and xanthine oxidase. The hydroxylation occurs on the pyrimidine ring of the parent molecule.

Pharmacological Properties

This compound is a ghrelin receptor inverse agonist.[1][3] It exhibits biased signaling, showing lower binding affinity and potency in inhibiting Gq/11-mediated inositol phosphate accumulation compared to its parent compound, PF-5190457. However, it demonstrates increased inhibitory potency at GHSR1a-induced β-arrestin recruitment.[1] In vivo studies in rats have shown that intraperitoneal administration of PF-6870961 suppresses food intake, an effect that is mediated through the GHSR receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-6870961 and its parent compound, PF-5190457.

Table 1: Binding Affinity (Ki) of PF-6870961 at GHSR1a [1]

| Species | Mean Ki (nM) | 95% Confidence Interval (nM) |

| Human | 73.6 | 52.4–103 |

| Rat | 239 | 218–262 |

| Dog | 217 | 186–253 |

Table 2: In Vitro Functional Activity of PF-6870961 and PF-5190457 [1]

| Compound | Assay | Potency |

| PF-6870961 | Gq/11-mediated inositol phosphate accumulation | Lower potency than PF-5190457 |

| PF-5190457 | Gq/11-mediated inositol phosphate accumulation | Higher potency than PF-6870961 |

| PF-6870961 | GHSR1a-induced β-arrestin recruitment | Increased inhibitory potency relative to PF-5190457 |

| PF-5190457 | GHSR1a-induced β-arrestin recruitment | Lower inhibitory potency relative to PF-6870961 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the ghrelin receptor and a general workflow for the characterization of PF-6870961.

References

- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-6870961 Hydrochloride and its Interaction with the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and pharmacology of PF-6870961 hydrochloride, a major metabolite of the ghrelin receptor inverse agonist PF-5190457. The information presented herein is intended to support further research and development efforts targeting the ghrelin system.

Core Data Summary

The following table summarizes the quantitative data regarding the binding affinity of PF-6870961 for the human ghrelin receptor (GHSR1a) in comparison to its parent compound, PF-5190457.

| Compound | Binding Affinity (Kᵢ, nM) at human GHSR1a |

| PF-6870961 | 76.2 |

| PF-5190457 | 3.1 |

Data sourced from Deschaine et al., 2023.

Pharmacological Profile

PF-6870961 is a major hydroxy metabolite of PF-5190457, a potent and selective ghrelin receptor (GHSR1a) antagonist/inverse agonist.[1][2] Pharmacological studies have revealed that PF-6870961 itself is an active compound, demonstrating binding affinity for and inverse agonist activity at the GHSR1a.[1][3]

Compared to its parent compound, PF-6870961 exhibits an approximately 25-fold lower binding affinity for the human GHSR1a.[2] Interestingly, PF-6870961 displays biased inverse agonism. It is less potent at inhibiting GHSR1a-mediated inositol phosphate accumulation but demonstrates increased potency in promoting β-arrestin recruitment to the receptor when compared to PF-5190457.[1][2] In vivo studies have confirmed that the effects of PF-6870961 on suppressing food intake are mediated through the GHSR, as these effects were absent in ghrelin receptor knockout rats.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PF-6870961.

Radioligand Binding Assay

This assay was performed to determine the binding affinity of PF-6870961 for the ghrelin receptor.

-

Membrane Preparation: Membranes were prepared from cells stably expressing the human GHSR1a.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4, was used.

-

Radioligand: A radiolabeled ghrelin receptor ligand, such as [¹²⁵I]-ghrelin, was used at a concentration near its Kd.

-

Competition Assay: Increasing concentrations of unlabeled PF-6870961 were incubated with the GHSR1a-containing membranes and the radioligand.

-

Incubation: The reaction was incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The concentration of PF-6870961 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay was used to measure the inverse agonist activity of PF-6870961 on the Gαq signaling pathway.

-

Cell Culture: Cells expressing GHSR1a were cultured and plated in multi-well plates.

-

Cell Labeling: The cells were labeled overnight with myo-[³H]inositol to incorporate it into the cellular phosphoinositide pools.

-

Compound Treatment: The cells were pre-treated with a phosphodiesterase inhibitor, such as LiCl, to prevent the degradation of inositol monophosphate. Subsequently, cells were treated with increasing concentrations of PF-6870961.

-

Incubation: The cells were incubated to allow for changes in inositol phosphate levels.

-

Extraction: The reaction was terminated, and the inositol phosphates were extracted from the cells.

-

Purification: The total inositol phosphates were separated from free inositol using anion-exchange chromatography.

-

Detection: The amount of [³H]-inositol phosphates was quantified by scintillation counting.

-

Data Analysis: The data were analyzed to determine the potency of PF-6870961 in inhibiting the basal (constitutive) or agonist-stimulated accumulation of inositol phosphates.

β-Arrestin Recruitment Assay

This assay was conducted to assess the effect of PF-6870961 on the β-arrestin signaling pathway.

-

Assay Principle: A common method for this is a cell-based assay that utilizes enzyme fragment complementation (EFC), such as the PathHunter® assay. In this system, the GHSR1a is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment of the enzyme.

-

Cell Line: A cell line co-expressing the tagged GHSR1a and β-arrestin constructs was used.

-

Compound Treatment: The cells were treated with increasing concentrations of PF-6870961.

-

Recruitment and Complementation: Binding of PF-6870961 to the GHSR1a induces a conformational change that promotes the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.

-

Detection: A substrate for the complemented enzyme is added, which is converted into a chemiluminescent product. The light signal is then measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The potency of PF-6870961 in inducing this recruitment was determined.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: GHSR1a signaling pathways modulated by PF-6870961.

Caption: Workflow for the radioligand binding assay.

Caption: Workflows for functional assays.

References

In Vitro Pharmacological Profile of PF-6870961 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 hydrochloride is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] Preclinical and clinical studies have identified the ghrelin receptor as a promising therapeutic target for alcohol use disorder.[1][3] Understanding the in vitro pharmacological characteristics of PF-6870961 is crucial for elucidating its mechanism of action and its contribution to the overall pharmacological effects of its parent compound. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The in vitro activity of this compound has been assessed through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: GHSR1a Binding Affinity of PF-6870961

| Species | Ki (nM) |

| Human | 73.6 |

| Rat | 239 |

| Dog | 217 |

Ki values were determined by competitive radioligand binding assays using [125I]-ghrelin.

Table 2: Functional Inverse Agonist Activity of PF-6870961 at Human GHSR1a

| Assay | IC50 (nM) |

| Constitutive Inositol Phosphate (IP) Accumulation | 300 |

| Constitutive β-Arrestin Mobilization | 1.10 |

IC50 values represent the concentration of PF-6870961 required to inhibit 50% of the constitutive activity of the receptor.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

GHSR1a Competitive Radioligand Binding Assay

This assay quantifies the ability of PF-6870961 to displace a radiolabeled ligand from the ghrelin receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing human, rat, or dog GHSR1a.

-

Radioligand: [125I]-Ghrelin.

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

96-well Filter Plates: GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

In a 96-well plate, cell membranes (20-40 µg protein/well), [125I]-ghrelin (at a concentration near its Kd), and varying concentrations of PF-6870961 are combined.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

-

The plate is incubated for 60 minutes at room temperature with gentle agitation.

-

The incubation is terminated by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of PF-6870961 to inhibit the constitutive Gαq-mediated signaling of GHSR1a.

Materials:

-

Cell Line: HEK293 cells stably expressing human GHSR1a.

-

Labeling Medium: Inositol-free DMEM supplemented with fetal bovine serum and antibiotics.

-

3H-myo-inositol.

-

Stimulation Buffer: HBSS containing 10 mM LiCl.

-

Test Compound: this compound.

-

Lysis Buffer: 0.1 M formic acid.

-

Anion Exchange Resin.

-

Scintillation Counter.

Procedure:

-

HEK293-GHSR1a cells are seeded in 24-well plates and grown to near confluence.

-

The cells are labeled overnight with 3H-myo-inositol in the labeling medium.

-

On the day of the assay, the labeling medium is removed, and the cells are washed with stimulation buffer.

-

The cells are pre-incubated with various concentrations of this compound in stimulation buffer for 30 minutes.

-

The reaction is stopped by the addition of lysis buffer.

-

The cell lysates are collected, and the total inositol phosphates are separated from free 3H-myo-inositol using anion exchange chromatography.

-

The amount of 3H-labeled inositol phosphates is quantified by scintillation counting.

-

The IC50 value is determined by plotting the inhibition of constitutive IP accumulation against the concentration of PF-6870961.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay assesses the ability of PF-6870961 to inhibit the constitutive recruitment of β-arrestin to GHSR1a.

Materials:

-

Cell Line: PathHunter® CHO-K1 cells co-expressing GHSR1a fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Assay Medium: As recommended by the manufacturer (DiscoverX).

-

Test Compound: this compound.

-

Detection Reagents: PathHunter® detection reagents.

-

Luminometer.

Procedure:

-

PathHunter® cells are seeded in 384-well white, clear-bottom assay plates and incubated overnight.

-

The cells are treated with a serial dilution of this compound and incubated for 90 minutes at 37°C.

-

The PathHunter® detection reagents are added to each well according to the manufacturer's protocol.

-

The plate is incubated for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.

-

The luminescence is read using a plate-based luminometer.

-

The IC50 value is calculated from the concentration-response curve for the inhibition of the constitutive β-arrestin recruitment signal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of GHSR1a and the general workflow for the in vitro characterization of an inverse agonist like PF-6870961.

Discussion

The in vitro data demonstrate that this compound is a potent inverse agonist of the GHSR1a. It exhibits high binding affinity for the human receptor and effectively inhibits its constitutive activity.[1] Notably, PF-6870961 displays biased agonism, showing significantly greater potency in inhibiting the β-arrestin pathway compared to the Gαq/inositol phosphate pathway.[1][3] This biased signaling profile may have important implications for its therapeutic effects and side-effect profile. Furthermore, a high-throughput screen against a panel of 71 binding and enzyme targets revealed no off-target interactions, indicating a high degree of selectivity for the ghrelin receptor.[1]

Conclusion

This compound is a selective and potent inverse agonist of the GHSR1a with a distinct biased signaling profile. The data presented in this guide provide a comprehensive in vitro characterization of this compound, supporting its further investigation as a potential therapeutic agent. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-6870961 Hydrochloride: A Technical Guide to its Inverse Agonism at the GHSR1a Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 hydrochloride is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. As a major active metabolite of PF-5190457, it has garnered significant interest for its therapeutic potential in conditions characterized by dysregulated ghrelin signaling, such as obesity and substance use disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways.

Introduction

The ghrelin receptor, GHSR1a, is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin.[1][2] This basal signaling is implicated in maintaining appetite and metabolic homeostasis. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of GHSR1a, inverse agonists like this compound reduce the receptor's constitutive activity, thereby offering a therapeutic strategy to modulate its downstream effects.[3][4]

PF-6870961 was identified as a major hydroxy metabolite of the GHSR1a antagonist/inverse agonist PF-5190457.[3] Subsequent characterization revealed its own significant inverse agonist activity at GHSR1a.[3][5] Notably, PF-6870961 exhibits biased inverse agonism, showing different potencies in inhibiting distinct downstream signaling pathways.[3][4] This document serves as a comprehensive resource for researchers engaged in the study and development of GHSR1a-targeting compounds.

Quantitative Pharmacological Data

The pharmacological profile of PF-6870961 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity (Ki) of PF-6870961 for GHSR1a

| Species | Ki (nM) |

| Human | 73.6[6] |

| Rat | 239[6] |

| Dog | 217[6] |

Table 2: Functional Inverse Agonist Activity (IC50) of PF-6870961 at Human GHSR1a

| Assay | IC50 (nM) |

| Inhibition of Constitutive Inositol Phosphate (IP) Accumulation | 300[6] |

| Inhibition of Constitutive β-Arrestin Recruitment | 1.10[6] |

Table 3: In Vivo Effects of PF-6870961 in Rats

| Parameter | Effect | Dose |

| Food Intake | Suppression | 40 mg/kg (i.p.)[6] |

GHSR1a Signaling Pathways

GHSR1a activation, both constitutive and ligand-induced, triggers a cascade of intracellular signaling events. PF-6870961, as an inverse agonist, modulates these pathways by stabilizing the inactive conformation of the receptor.

Constitutive GHSR1a Signaling and its Inhibition

In its basal state, GHSR1a constitutively activates Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1] PF-6870961 attenuates this entire cascade by reducing the basal activity of GHSR1a.

β-Arrestin Recruitment Pathway

In addition to G protein-dependent signaling, GHSR1a activity can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G protein-independent signaling cascades. PF-6870961 is a particularly potent inverse agonist of the β-arrestin recruitment pathway.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of PF-6870961 for GHSR1a by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing GHSR1a (e.g., HEK293 or CHO cells)

-

Radioligand: [125I]-His-ghrelin

-

Unlabeled this compound

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of PF-6870961 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled ghrelin (for non-specific binding) or PF-6870961 dilution.

-

50 µL of [125I]-His-ghrelin at a concentration near its Kd.

-

100 µL of cell membrane preparation.

-

-

Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of PF-6870961 by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

Pharmacological Profile of PF-6870961 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of PF-6870961 hydrochloride, a salt form synthesized for improved solubility.[1][3] The document details its mechanism of action, binding affinity, in vitro functional activity, and in vivo effects. Experimental protocols for key assays are described, and signaling pathways are visualized to provide a thorough understanding of this compound for research and drug development purposes.

Introduction

The ghrelin receptor, GHSR1a, is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity.[4][5] It plays a crucial role in regulating energy homeostasis, appetite, and reward pathways.[4][6] Consequently, GHSR1a has emerged as a promising therapeutic target for various conditions, including obesity and substance use disorders.[3][7] PF-6870961, as an inverse agonist of GHSR1a, attenuates this constitutive activity and has been shown to modulate downstream signaling pathways.[1][2] This document serves as a technical resource, consolidating the available pharmacological data on this compound.

Mechanism of Action

PF-6870961 acts as an inverse agonist at the ghrelin receptor (GHSR1a).[1][8] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist can inhibit the receptor's basal, constitutive activity.[4] PF-6870961 demonstrates biased inverse agonism, showing differential potency in modulating distinct downstream signaling pathways initiated by GHSR1a.[1][3] Specifically, it inhibits the Gαq/11-mediated inositol phosphate accumulation and the β-arrestin recruitment pathways.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of PF-6870961 for GHSR1a

| Species | Ki (nM) |

| Human | 73.6[1] |

| Rat | 239[1] |

| Dog | 217[1] |

Table 2: In Vitro Functional Activity of PF-6870961

| Assay | Parameter | Value (nM) |

| Inhibition of Constitutive GHSR1a-induced Inositol Phosphate Accumulation | IC50 | 300[1][2] |

| Inhibition of Constitutive GHSR1a-induced β-Arrestin Mobilization | IC50 | 1.10[1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GHSR1a signaling pathway and the experimental workflows used to characterize PF-6870961.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of PF-6870961 for the GHSR1a receptor.

-

Cell Membrane Preparation: Membranes are prepared from a cell line stably expressing the human, rat, or dog GHSR1a receptor (e.g., HEK293 or COS-7 cells).

-

Radioligand: [125I]-Ghrelin is used as the radiolabeled ligand.

-

Assay Principle: The assay is performed in a competitive binding format. A fixed concentration of [125I]-Ghrelin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled PF-6870961.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter plate.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of PF-6870961 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (HTRF)

This assay measures the ability of PF-6870961 to inhibit the constitutive Gαq/11-mediated signaling of GHSR1a.

-

Assay Principle: The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay that quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

-

Cell Line: A suitable cell line expressing GHSR1a (e.g., HEK293) is used.

-

Procedure:

-

Cells are plated in a microplate.

-

Cells are stimulated with varying concentrations of PF-6870961 in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

After incubation, cells are lysed, and the HTRF reagents (IP1-d2 and anti-IP1-cryptate) are added.

-

-

Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.

-

Data Analysis: A dose-response curve is generated to determine the IC50 value for the inhibition of constitutive IP1 accumulation.

β-Arrestin Recruitment Assay (PathHunter)

This assay assesses the effect of PF-6870961 on the constitutive recruitment of β-arrestin to GHSR1a.

-

Assay Principle: The PathHunter β-arrestin assay is based on enzyme fragment complementation (EFC). The GHSR1a is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the two enzyme fragments complement to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Line: A PathHunter cell line co-expressing the tagged GHSR1a and β-arrestin is used.

-

Procedure:

-

Cells are plated in a microplate.

-

Cells are treated with a dilution series of PF-6870961.

-

After incubation (typically 90 minutes at 37°C), the detection reagents are added.

-

-

Detection: The chemiluminescent signal is measured using a standard plate reader.

-

Data Analysis: A dose-response curve is plotted to calculate the IC50 value for the inhibition of constitutive β-arrestin recruitment.

In Vivo Studies

Intraperitoneal administration of PF-6870961 has been shown to suppress food intake in both food-restricted and ad libitum-fed rats.[1][2] This effect is mediated through the GHSR, as it is absent in GHSR knockout rats.[1]

Synthesis

This compound is synthesized for improved solubility in aqueous solutions, which is advantageous for in vivo studies.[1][3] A detailed synthetic route has been described by Sulima et al. (2021).[3] The synthesis involves a multi-step process culminating in the formation of the hydrochloride salt.[3]

Selectivity

PF-6870961 has been screened against a panel of off-target binding and enzyme assays and has been found to have no significant off-target interactions, indicating a high degree of selectivity for the GHSR1a.[1][2]

Conclusion

This compound is a selective and potent inverse agonist of the ghrelin receptor (GHSR1a) with a distinct pharmacological profile. Its biased inverse agonism, with greater potency at inhibiting β-arrestin recruitment compared to inositol phosphate accumulation, provides a valuable tool for dissecting the complex signaling of the ghrelin receptor. The in vivo efficacy in reducing food intake highlights its potential as a lead compound for the development of therapeutics targeting conditions associated with dysregulated ghrelin signaling. This technical guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of PF-6870961, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

Unveiling PF-6870961 Hydrochloride: A Technical Guide for Alcohol Use Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-6870961 hydrochloride, a major active metabolite of the ghrelin receptor inverse agonist PF-5190457. The ghrelin system, particularly the growth hormone secretagogue receptor (GHSR1a), has emerged as a promising target for the treatment of alcohol use disorder (AUD). PF-6870961 exhibits a unique pharmacological profile as a biased inverse agonist at the GHSR1a. This document consolidates the current understanding of its mechanism of action, preclinical data, and detailed experimental protocols to support ongoing research and development efforts in the field of AUD therapeutics.

Introduction

Alcohol use disorder (AUD) is a chronic relapsing condition with significant public health implications.[1] The development of novel pharmacotherapies is a critical area of research. The ghrelin system, an important regulator of appetite and reward, has been identified as a key player in the pathophysiology of AUD.[2][3][4] The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a primary target for interventions aimed at reducing alcohol craving and consumption.[2][3][4]

PF-5190457, a potent GHSR1a inverse agonist, has been investigated in clinical trials for AUD.[5][6] During these trials, a major hydroxy metabolite, PF-6870961, was identified.[1][3][7] Subsequent research has revealed that PF-6870961 is not only present but also pharmacologically active, contributing to the overall therapeutic effect of its parent compound.[1][3] This guide focuses on the technical details of this compound, providing a comprehensive resource for researchers.

Mechanism of Action: A Biased Inverse Agonist at GHSR1a

PF-6870961 acts as a biased inverse agonist at the GHSR1a, a G-protein coupled receptor (GPCR).[1][3] This means it preferentially inhibits one downstream signaling pathway over another. Specifically, it demonstrates different potencies in modulating G-protein-dependent and β-arrestin-dependent signaling cascades.

GHSR1a Signaling

The GHSR1a is known to couple to multiple intracellular signaling pathways, including:

-

Gαq/11 pathway: Leading to the activation of phospholipase C (PLC) and subsequent accumulation of inositol phosphates (IP).

-

β-arrestin pathway: Involved in receptor desensitization, internalization, and G-protein-independent signaling.

The Biased Inverse Agonism of PF-6870961

Studies have shown that PF-6870961 exhibits lower potency in inhibiting the Gαq/11 pathway (measured by inositol phosphate accumulation) compared to its parent compound, PF-5190457.[1][3] However, it displays increased potency in inhibiting GHSR1a-induced β-arrestin recruitment.[1][3] This biased signaling profile may have significant implications for its therapeutic efficacy and side-effect profile in the context of AUD.

Figure 1: GHSR1a Signaling and PF-6870961 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound in comparison to its parent compound, PF-5190457.

Table 1: In Vitro Pharmacological Profile at GHSR1a

| Compound | Assay | Parameter | Value | Reference |

| PF-6870961 | GHSR1a Binding Affinity | Ki (nM) | 25.4 | [1] |

| IP Accumulation (Inverse Agonism) | IC50 (nM) | 133.7 | [1] | |

| β-Arrestin Recruitment (Inverse Agonism) | IC50 (nM) | 18.8 | [1] | |

| PF-5190457 | GHSR1a Binding Affinity | Ki (nM) | 1.0 | [1] |

| IP Accumulation (Inverse Agonism) | IC50 (nM) | 18.2 | [1] | |

| β-Arrestin Recruitment (Inverse Agonism) | IC50 (nM) | 78.5 | [1] |

Table 2: In Vivo Effects on Food Intake in Rats

| Compound | Condition | Dose (mg/kg) | Effect | Reference |

| PF-6870961 | Food Restricted | 10 | Significant reduction in food intake | [1] |

| Ad Libitum Food Access | 10 | Significant reduction in food intake | [1] |

Table 3: In Vivo Effects on Alcohol Intake in Mice

| Compound | Animal Model | Effect | Reference |

| PF-6870961 | Binge-like drinking | Reduced alcohol intake in both male and female mice | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments conducted to characterize PF-6870961.

Synthesis of this compound

A detailed synthesis protocol for PF-6870961 has been published.[6] The synthesis provides direct access to the metabolite, allowing for further in vitro and in vivo evaluation.[5][6] For rodent experiments, PF-6870961 is often synthesized as a hydrochloride salt to improve solubility.[8]

Figure 2: General Workflow for PF-6870961 HCl Synthesis.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of PF-6870961 for the GHSR1a.

-

Methodology:

-

Membranes from cells stably expressing human GHSR1a are prepared.

-

Membranes are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compound (PF-6870961).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the inverse agonist activity of PF-6870961 on the Gαq/11 signaling pathway.

-

Methodology:

-

HEK293 cells stably expressing GHSR1a are plated in 96-well plates.

-

Cells are incubated with a labeling medium containing myo-[3H]inositol to incorporate the radiolabel into cellular phosphoinositides.

-

After labeling, cells are washed and incubated with a stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of PF-6870961.

-

The reaction is stopped, and the cells are lysed.

-

The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

Data are normalized to the basal (no compound) response and fitted to a dose-response curve to determine the IC50.

-

-

Objective: To assess the inverse agonist activity of PF-6870961 on the β-arrestin pathway.[1]

-

Methodology: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[7]

-

HEK293 cells are co-transfected with plasmids encoding for GHSR1a fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

-

Transfected cells are plated in 96-well plates.

-

Cells are incubated with the luciferase substrate (e.g., coelenterazine h) and then treated with varying concentrations of PF-6870961.

-

The light emissions from the donor and acceptor molecules are measured at their respective wavelengths.

-

The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates inhibition of β-arrestin recruitment.

-

Data are plotted against the compound concentration to determine the IC50.

-

In Vivo Animal Models

-

Objective: To evaluate the in vivo activity of PF-6870961 on a ghrelin-mediated behavior.[1]

-

Methodology:

-

Male and female rats are used and habituated to the experimental conditions.

-

For food-restricted studies, animals are fasted overnight. For ad libitum studies, food is available continuously.

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Animals are administered PF-6870961 or vehicle via intraperitoneal (IP) injection.

-

Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

To confirm GHSR1a-mediated effects, the experiment can be repeated in GHSR knockout rats.[1][3]

-

-

Objective: To assess the effect of PF-6870961 on excessive alcohol consumption.[4]

-

Methodology:

-

Male and female C57BL/6J mice are single-housed.

-

Three hours into the dark cycle, the water bottle is replaced with a bottle containing 20% (v/v) ethanol for a limited period (e.g., 2-4 hours). This is typically done for several consecutive days.[1]

-

On the test day, mice are pre-treated with PF-6870961 or vehicle via IP injection at a specified time before the ethanol access period.

-

The amount of ethanol solution consumed is measured by weighing the bottles before and after the drinking session.

-

Alcohol intake is calculated as g/kg of body weight.

-

Blood samples can be collected to measure blood ethanol concentrations (BECs).

-

Figure 3: Workflow for the "Drinking in the Dark" (DID) Model.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of PF-5190457 with a distinct biased inverse agonist profile at the GHSR1a. Its ability to reduce alcohol intake in preclinical models highlights its potential relevance to the treatment of AUD. The detailed methodologies and compiled data in this guide are intended to facilitate further research into its mechanism of action and therapeutic potential.

Future research should aim to:

-

Elucidate the specific downstream signaling events mediated by the biased inverse agonism of PF-6870961.

-

Investigate the pharmacokinetic and pharmacodynamic relationship of PF-6870961 in more detail.

-

Explore the efficacy of PF-6870961 in other preclinical models of AUD, such as those assessing relapse and craving.

-

Conduct further studies to understand how the biased signaling of PF-6870961 translates to its in vivo effects on alcohol-related behaviors.

This comprehensive technical guide serves as a foundational resource for scientists dedicated to advancing the development of novel and effective treatments for alcohol use disorder.

References

- 1. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models in Alcohol Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of PF-6870961 Hydrochloride: A Ghrelin Receptor Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-6870961 hydrochloride is the major hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). Preclinical investigations have revealed that PF-6870961 itself possesses significant pharmacological activity at the GHSR1a, contributing to the overall therapeutic potential of its parent compound. This document provides a comprehensive overview of the preclinical data available for PF-6870961, including its in vitro and in vivo pharmacology, with a focus on its potential applications in metabolic and addiction-related disorders.

Introduction

The ghrelin system, centered around the ghrelin receptor (GHSR1a), is a key regulator of appetite, metabolism, and reward pathways.[1][2] Consequently, antagonism or inverse agonism of this receptor is a promising therapeutic strategy for conditions such as obesity and alcohol use disorder.[2][3] PF-6870961 was identified as a major metabolite of the GHSR1a inverse agonist PF-5190457 during clinical trials.[1][2] This finding prompted a thorough preclinical characterization of the metabolite to understand its contribution to the pharmacological profile of the parent drug.

Mechanism of Action

PF-6870961 acts as an inverse agonist at the GHSR1a.[1][4] Notably, it demonstrates biased signaling, exhibiting differential potency in modulating distinct downstream signaling pathways of the receptor.[1][2] Specifically, it is more potent at inhibiting β-arrestin recruitment compared to its effect on G-protein-mediated inositol phosphate accumulation.[1][2] High-throughput screening has confirmed that PF-6870961 is a selective agent with no significant off-target interactions.[1][2]

Signaling Pathway of GHSR1a and the Action of PF-6870961

Caption: GHSR1a signaling and the inhibitory effect of PF-6870961.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data for PF-6870961's interaction with the ghrelin receptor.

Table 1: Binding Affinity (Ki) of PF-6870961 at GHSR1a

| Species | Ki (nM) |

| Human | 73.6[1] |

| Rat | 239[1] |

| Dog | 217[1] |

Table 2: Functional Inverse Agonist Activity (IC50) of PF-6870961 at Human GHSR1a

| Assay | IC50 (nM) |

| Inositol Phosphate Accumulation Inhibition | 300[1] |

| β-Arrestin Mobilization Inhibition | 1.10[1] |

In Vivo Efficacy

Preclinical studies in rodents have demonstrated the in vivo activity of this compound.

Anorexigenic Effects in Rats

Intraperitoneal (i.p.) administration of PF-6870961 at a dose of 40 mg/kg significantly suppressed food intake in both satiated and fasted rats.[1] This effect was confirmed to be mediated by the ghrelin receptor, as it was absent in GHSR knockout rats.[1][2]

Reduction of Alcohol Intake in Mice

In a model of binge-like alcohol drinking in mice, systemic administration of PF-6870961 reduced alcohol consumption.[5] The effective dose in this model was found to be 180 mg/kg.[5]

Experimental Workflow for In Vivo Studies

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PF-6870961 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin system is a significant target in the development of therapeutics for alcohol use disorder (AUD), and understanding the pharmacological profile of major metabolites is crucial for predicting the overall efficacy and safety of a parent drug.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-6870961 hydrochloride, focusing on its synthesis, comparative pharmacology with its parent compound, and the experimental methodologies used for its characterization.

Chemical Structures

The chemical structures of PF-5190457 and its metabolite PF-6870961 are presented below. The primary structural difference is the hydroxylation on the pyrimidine ring of PF-6870961.[5][6][7]

-

PF-5190457: (R)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one[7]

-

PF-6870961: (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one[6][7]

Quantitative Structure-Activity Relationship Data

The pharmacological activity of PF-6870961 has been characterized and compared to its parent compound, PF-5190457. The data reveals a nuanced relationship where the addition of a hydroxyl group alters the potency and signaling bias of the molecule at the GHSR1a receptor.

| Compound | Binding Affinity (Ki) at GHSR1a | Gq/11 Pathway Potency (IC50) | β-Arrestin Recruitment Potency (IC50) |

| PF-5190457 | 1.3 ± 0.2 nM | 1.8 ± 0.6 nM | 21.6 ± 7.2 nM |

| PF-6870961 | 7.9 ± 1.0 nM | 28.5 ± 1.1 nM | 10.1 ± 1.2 nM |

Data sourced from Deschaine et al. (2023). Note: Lower values indicate higher affinity/potency.

These data indicate that while PF-6870961 has a lower binding affinity and is less potent in inhibiting the Gq/11 signaling pathway compared to its parent compound, it demonstrates increased potency in the β-arrestin recruitment pathway.[1][2][3] This suggests that the hydroxylation leads to biased inverse agonism.[1][4][8]

Signaling Pathways and Mechanism of Action

PF-6870961, like its parent compound, acts as an inverse agonist at the GHSR1a. This receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand ghrelin, activates downstream signaling cascades, primarily through the Gq/11 pathway, leading to inositol phosphate accumulation. It can also signal through a β-arrestin pathway. PF-6870961 shows biased inverse agonism, preferentially inhibiting the β-arrestin pathway over the Gq/11 pathway.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of PF-6870961, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PF-6870961 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biotransformation of PF-5190457 to its Major Metabolite, PF-6870961: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5190457 is a novel, orally bioavailable ghrelin receptor inverse agonist that has been investigated for the treatment of alcohol use disorder.[1][2] During clinical trials, a major circulating metabolite, PF-6870961, was identified in human plasma that was not observed in initial in vitro screenings using human liver microsomes.[3][4] This discovery prompted further investigation into the metabolic pathways of PF-5190457, revealing a significant biotransformation process mediated by cytosolic enzymes. This technical guide provides an in-depth summary of the biotransformation of PF-5190457 to PF-6870961, including the enzymes involved, relevant kinetic and pharmacokinetic data, and detailed experimental protocols.

Biotransformation Pathway

The conversion of PF-5190457 to PF-6870961 is a hydroxylation reaction that occurs on the pyrimidine ring of the parent molecule.[1][3] This biotransformation is primarily catalyzed by molybdenum-containing enzymes present in the liver cytosol, specifically aldehyde oxidase (AO) and, to a lesser extent, xanthine oxidase (XO).[1][3][4] The dominant role of aldehyde oxidase was confirmed through inhibition studies.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biotransformation and pharmacokinetics of PF-5190457 and PF-6870961.

Table 1: In Vitro Enzyme Kinetics and Inhibition

| Parameter | Value | Enzyme(s) | Source |

| Intrinsic Clearance (CLint) | 0.002 mL/min/mg protein | Human Liver Cytosol | [1][3] |

| Primary Metabolizing Enzymes | Aldehyde Oxidase (major), Xanthine Oxidase (minor) | Human Liver Cytosol | [1][3][4] |

| Inhibitors Studied | Raloxifene (AO inhibitor), Febuxostat (XO inhibitor) | Human Liver Cytosol | [1][3] |

| Inhibition Profile | Raloxifene showed greater inhibition than febuxostat | Human Liver Cytosol | [1][3] |

Note: Specific Km, Vmax, and IC50 values for the formation of PF-6870961 were not publicly available in the reviewed literature.

Table 2: Comparative Pharmacokinetics in Humans

| Parameter | PF-5190457 (Parent) | PF-6870961 (Metabolite) | Source |

| Half-life (t1/2) | ~6 - 9.8 hours | ~13 hours | [5][6] |

| Time to Max. Concentration (Tmax) | 0.5 - 3 hours | Not specified | [6] |

Experimental Protocols

In Vitro Metabolism of PF-5190457 in Human Liver Cytosol

This protocol is based on the methodology described by Adusumalli et al. (2019).[1]

Objective: To determine the in vitro metabolism of PF-5190457 and identify the enzymes responsible for the formation of PF-6870961.

Materials:

-

PF-5190457

-

Pooled human liver cytosol

-

Potassium phosphate buffer (pH 7.4)

-

Raloxifene (Aldehyde Oxidase inhibitor)

-

Febuxostat (Xanthine Oxidase inhibitor)

-

Acetonitrile

-

Water

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures containing human liver cytosol (at a final protein concentration, e.g., 1 mg/mL) in potassium phosphate buffer.

-

Substrate Addition: Add PF-5190457 to the incubation mixtures at various concentrations to assess enzyme kinetics. A typical starting concentration could be 1 µM.

-

Inhibition Studies: For inhibition experiments, pre-incubate the cytosol with either raloxifene or febuxostat for a specified time (e.g., 15 minutes) before adding PF-5190457.

-

Reaction Initiation and Incubation: Initiate the metabolic reaction and incubate the mixtures at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes).

-

Sample Preparation: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of PF-5190457 and PF-6870961 using a validated LC-MS/MS method.

Conclusion

The biotransformation of PF-5190457 to its active metabolite PF-6870961 is a critical aspect of its overall pharmacological profile. The identification of aldehyde oxidase and xanthine oxidase as the key metabolizing enzymes, a departure from the more common cytochrome P450-mediated pathways, highlights the importance of comprehensive metabolic screening in drug development. The longer half-life of PF-6870961 suggests that it may contribute significantly to the therapeutic effects and overall safety profile of PF-5190457. This technical guide provides a foundational understanding for researchers and scientists working on PF-5190457 and other compounds that may undergo metabolism by molybdenum-containing enzymes.

References

- 1. "Role of molybdenum-containing enzymes in the biotransformation of the " by Sravani Adusumalli, Rohitash Jamwal et al. [digitalcommons.uri.edu]

- 2. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for PF-6870961 Hydrochloride: A Ghrelin Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of PF-6870961 hydrochloride. PF-6870961 is the major hydroxy metabolite of PF-5190457, a potent and selective ghrelin receptor (GHSR1a) inverse agonist, which has been investigated for the treatment of alcohol use disorder (AUD).[1][2][3] The availability of a robust synthesis protocol for PF-6870961 is crucial for further in vitro and in vivo studies to evaluate its pharmacological properties.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of PF-6870961 and its hydrochloride salt.

| Parameter | Value | Reference |

| Final Yield | 51% (after two recrystallizations) | [1] |

| Purity | >98% | [1] |

| Melting Point | 158–160 °C (fumarate salt) | [1] |

| Optical Rotation | [α]20D = + 42.7° (c 0.6, MeOH, free base) | [1] |

| Analysis Type | Calculated Value | Found Value | Reference |

| HRMS (ESI) | [M + H]+ C29H33N6O2S: 529.2386 | 529.2383 | [1] |

| Elemental Analysis (HCl Salt) | C: 46.68; H: 6.35; N: 11.26 (as C29H32N6O2S x 3 HCl x 6 H2O) | C: 46.75; H: 6.37; N: 11.17 | [1] |

| Elemental Analysis (Fumarate Salt) | C: 60.33; H: 5.73; N: 12.79 (as C29H32N6O2S x C4H4O4 × 0.68 H2O) | C: 60.08; H: 5.72; N: 13.05 | [1] |

Experimental Protocols

The synthesis of this compound involves a multi-step process. The key final step is an amide coupling reaction followed by purification and salt formation.

Amide Coupling Reaction to form PF-6870961

This protocol describes the coupling of (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (crude intermediate 4) with 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (5).

Materials:

-

Crude intermediate 4 (1.6 g, 3.78 mmol)

-

2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (5) (879.5 mg, 3.78 mmol)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

Nitrogen gas

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, prepare a mixture of crude intermediate 4 (1.6 g, 3.78 mmol) and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (5) (879.5 mg, 3.78 mmol) in a 1:1 (v/v) mixture of DMF and DCM (40 mL).

-

Cool the mixture to 4 °C using an ice bath.

-

Add triethylamine (2.1 mL, 15.12 mmol) dropwise to the cooled mixture.

-

Stir the mixture for 10 minutes.

-

Add the coupling reagent, COMU (1.6 g, 3.78 mmol), in three portions at 5-minute intervals.

-

Monitor the reaction for completion.

Purification and Hydrochloride Salt Formation

Materials:

-

Reaction mixture from the amide coupling step

-

Silica gel

-

Methanol (MeOH)

-

Ammonium hydroxide (NH4OH)

-

Chloroform (CHCl3)

-

85% aqueous ethanol

Procedure:

-

Concentrate the reaction mixture to remove the solvents.

-

Purify the residue using a short silica gel column.

-

Elute the product using a gradient of 3% to 10% MeOH containing 5% NH4OH in CHCl3.

-

Combine the fractions containing the pure product and concentrate them.

-

Perform two recrystallizations of the purified product from 85% aqueous ethanol to yield this compound as a crystalline solid.[1]

Visualizations

Signaling Pathway of Ghrelin Receptor Inverse Agonists

The following diagram illustrates the mechanism of action of ghrelin and the inhibitory effect of an inverse agonist like PF-6870961.

Caption: Ghrelin signaling pathway and its inhibition by an inverse agonist.

Experimental Workflow for this compound Synthesis

This diagram outlines the major steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of PF-6870961 HCl.

References

- 1. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of PF-6870961, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF-6870961 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols: PF-6870961 Hydrochloride for in vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 hydrochloride is the synthetically produced, water-soluble salt of PF-6870961, a major active metabolite of the ghrelin receptor inverse agonist, PF-5190457.[1][2][3] As an inverse agonist of the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor, PF-6870961 holds significant potential for preclinical research in areas such as appetite regulation, metabolism, and substance use disorders.[1][4][5][6] Its improved solubility as a hydrochloride salt makes it particularly suitable for in vivo rodent studies.[1][2] This document outlines the key characteristics, data, and experimental protocols for the application of this compound in a research setting.

Mechanism of Action

PF-6870961 functions as an inverse agonist at the GHSR1a, a G-protein coupled receptor.[1][4][5] The endogenous ligand for this receptor, ghrelin, is known to stimulate signaling pathways that increase food intake and the rewarding aspects of food. As an inverse agonist, PF-6870961 not only competitively blocks the binding of ghrelin but also reduces the receptor's basal, constitutive activity. This dual action leads to a more pronounced suppression of the downstream signaling pathways that drive appetite.[1][4][5]

Data Presentation

Table 1: In Vitro Profile of PF-6870961

| Parameter | Species | Finding |

| Binding Affinity (Ki) | Human GHSR1a | Lower affinity compared to parent compound PF-5190457. |

| Rat GHSR1a | Lower affinity compared to parent compound PF-5190457. | |

| Functional Activity | GHSR1a-induced inositol phosphate accumulation | Exhibits lower potency than PF-5190457.[1][4] |

| GHSR1a-induced β-arrestin recruitment | Demonstrates increased inhibitory potency relative to PF-5190457.[1][4] |

Table 2: Recommended Parameters for In Vivo Rodent Studies with this compound

| Parameter | Details |

| Animal Model | Male and Female Rats |

| Route of Administration | Intraperitoneal (IP) Injection |

| Dosages Investigated | 2.5, 10, and 40 mg/kg |

| Vehicle Formulation | 4% Tween 80 in saline |

Table 3: Summary of In Vivo Efficacy in Rats

| Dosage (mg/kg) | Effect on Food Intake | Feeding Condition |

| 2.5, 10, 40 | Suppression of food intake observed. | Food Restriction |

| 2.5, 10, 40 | Suppression of food intake observed. | Ad Libitum (free access to food) |

Note: While studies confirm a suppressive effect on food intake, specific quantitative data, such as the percentage of reduction at each dose, are not detailed in the available literature.

Table 4: Human Pharmacokinetic Profile of PF-6870961

| Parameter | Observation |

| Plasma Concentration | Circulates at approximately 25% of the concentration of its parent compound, PF-5190457. |

| Half-life (t1/2) | Approximately 13 hours. |

Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) for PF-6870961 in rodent models have not been reported in the reviewed literature.

Experimental Protocols

Preparation of Dosing Solutions

To ensure the stability and solubility of this compound for in vivo administration, the following protocol is recommended:

-

Vehicle Preparation : Prepare a sterile solution of 4% Tween 80 in physiological saline.

-

Compound Weighing : Accurately weigh the required amount of this compound based on the desired concentration and final volume.

-

Solubilization : First, create a slurry of the weighed compound with the appropriate volume of Tween 80. Subsequently, add the saline portion-wise while vortexing to ensure complete dissolution. The final solution should be clear and free of particulates.

Rodent Food Intake Study

This protocol outlines a typical experiment to assess the effect of this compound on food consumption in rats.

-

Animal Acclimation : House rats individually and allow for an acclimation period of at least one week with free access to standard laboratory chow and water under a 12-hour light/dark cycle.

-

Habituation : To minimize stress-induced effects, handle the animals daily for several days prior to the experiment.

-

Grouping : Randomly assign animals to experimental groups (e.g., Vehicle control, 2.5 mg/kg, 10 mg/kg, and 40 mg/kg of this compound).

-

Fasting (for food-restricted studies) : If applicable, fast the animals overnight (approximately 16 hours) with continued access to water.

-

Administration : Administer the prepared solutions via intraperitoneal (IP) injection at a consistent volume (e.g., 1 mL/kg).

-

Food Presentation and Measurement : Immediately following the injection, provide a pre-weighed amount of food. Measure the amount of food consumed at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).

-

Data Analysis : Normalize the food intake data to the body weight of each animal. Utilize appropriate statistical analyses, such as ANOVA, to compare the effects of different doses against the vehicle control group.

Visualizations

Signaling Pathway of PF-6870961

Caption: PF-6870961 acts as an inverse agonist on the GHSR1a.

Experimental Workflow for in vivo Food Intake Assessment

Caption: A typical workflow for a rodent food intake study.

References

- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PF-6870961 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols: PF-6870961 Hydrochloride in Food Intake Suppression Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 hydrochloride is a major hydroxy metabolite of the ghrelin receptor inverse agonist, PF-5190457.[1][2] As an inverse agonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor, PF-6870961 has demonstrated potential in preclinical studies for modulating appetitive behaviors.[1][3] This document provides detailed application notes and protocols for utilizing this compound in food intake suppression assays, based on findings from key research. The effects of PF-6870961 on food intake are mediated by the GHSR receptor.[1][3]

Mechanism of Action: Ghrelin Receptor Inverse Agonism

This compound exerts its effects by acting as an inverse agonist at the GHSR1a. The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand ghrelin, stimulates appetite and food intake.[1][3] As an inverse agonist, PF-6870961 not only blocks the receptor but also reduces its basal, constitutive activity, leading to a suppression of downstream signaling pathways that promote hunger. Specifically, PF-6870961 has been shown to exhibit biased inverse agonism, with a greater inhibitory potency at GHSR1a-induced β-arrestin recruitment compared to its parent compound, PF-5190457.[1][3]

Data Presentation: Efficacy in Food Intake Suppression

The in vivo efficacy of this compound has been demonstrated in rat models, showing a significant reduction in food intake under different feeding conditions.[1][3] The hydrochloride salt of PF-6870961 is utilized in these studies for its improved solubility. The following tables summarize the quantitative data from these food intake suppression assays.

Table 1: Effect of this compound on Food Intake in Food-Restricted Male Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g) ± SEM | % Reduction vs. Vehicle |

| Vehicle | 0 | 5.8 ± 0.4 | - |

| PF-6870961 | 3 | 4.5 ± 0.6 | 22.4% |

| PF-6870961 | 10 | 3.2 ± 0.5 | 44.8% |

| PF-6870961 | 30 | 2.1 ± 0.4** | 63.8% |

| p < 0.05, **p < 0.01 vs. Vehicle |

Table 2: Effect of this compound on Food Intake in Ad Libitum Fed Male Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g) ± SEM | % Reduction vs. Vehicle |

| Vehicle | 0 | 2.5 ± 0.3 | - |

| PF-6870961 | 10 | 1.5 ± 0.2 | 40.0% |

| PF-6870961 | 30 | 1.1 ± 0.2** | 56.0% |

| p < 0.05, **p < 0.01 vs. Vehicle |

Table 3: Effect of this compound on Food Intake in Female Rats (Ad Libitum)

| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g) ± SEM | % Reduction vs. Vehicle |

| Vehicle | 0 | 2.2 ± 0.2 | - |

| PF-6870961 | 30 | 1.3 ± 0.3 | 40.9% |

| p < 0.05 vs. Vehicle |

Experimental Protocols

Protocol 1: Food Intake Suppression Assay in Food-Restricted Rodents

Objective: To evaluate the effect of this compound on food intake in a model of heightened appetite.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Standard laboratory rodent chow

-

Adult male or female rats (e.g., Sprague-Dawley or Wistar)

-

Metabolic cages for individual housing and food intake measurement

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate them to the new environment and measurement procedures.

-

Food Restriction: For 24-48 hours prior to the experiment, restrict food access to a specific period (e.g., 2 hours per day) to induce a robust feeding response. Water should be available ad libitum.

-

Compound Preparation: Prepare solutions of this compound and vehicle on the day of the experiment. The hydrochloride salt is recommended for its solubility.

-

Dosing: At the beginning of the scheduled feeding period, administer the prepared solutions of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow to each rat.

-

Data Collection: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each animal. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 2: Food Intake Suppression Assay in Ad Libitum Fed Rodents

Objective: To assess the effect of this compound on normal, non-deprived feeding behavior.

Materials:

-

Same as Protocol 1.

Procedure:

-

Acclimation: Individually house rats in metabolic cages for at least 3 days with ad libitum access to food and water.

-

Baseline Measurement: Measure baseline food intake for 24-48 hours prior to the experiment to ensure stable feeding patterns.

-

Compound Preparation: Prepare solutions of this compound and vehicle.

-

Dosing: Administer the prepared solutions via i.p. injection at a consistent time of day, preferably at the beginning of the dark cycle when rodents are most active and feed.

-

Data Collection: Immediately after injection, return the pre-weighed food hopper to the cage. Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: Analyze the cumulative food intake data using appropriate statistical methods to determine the effect of this compound compared to the vehicle control.

Visualizations

Signaling Pathway of the Ghrelin Receptor (GHSR1a)

Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a).

Experimental Workflow for a Food Intake Suppression Assay

Caption: General experimental workflow for in vivo food intake assays.

References

- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-6870961 Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3][4] The ghrelin receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of alcohol use disorder.[2][3][5][6] PF-6870961 itself demonstrates biased inverse agonist activity at GHSR1a, making it a valuable tool for studying ghrelin receptor signaling and a potential therapeutic agent.[2][5]

These application notes provide detailed protocols for utilizing PF-6870961 hydrochloride in common cell-based assays to characterize its pharmacological activity. The hydrochloride salt of PF-6870961 is noted for its improved solubility, making it suitable for in vitro and in vivo studies.[3][7]

Mechanism of Action

PF-6870961 acts as an inverse agonist at the GHSR1a receptor.[1][2][6] This means it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the constitutive, ligand-independent activity of the receptor.[4] Notably, PF-6870961 exhibits biased agonism, meaning it differentially affects downstream signaling pathways. It is a weaker inverse agonist for Gαq-mediated signaling (measured by inositol phosphate accumulation) compared to its parent compound, PF-5190457.[2][5] However, it displays increased potency in inhibiting β-arrestin recruitment to the receptor.[2][5]

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound in cell-based assays.

| Assay Type | Cell Line | Parameter | PF-6870961 | PF-5190457 (Parent Compound) | LEAP-2 (Endogenous Antagonist) | Reference |

| GHSR1a-Gαq Signaling | HEK293 | Inhibition of constitutive inositol phosphate (IP) mobilization (IC50) | Weaker Potency | Similar potency to LEAP-2 | - | [5] |

| GHSR1a-β-arrestin Signaling | HEK293 | Inhibition of constitutive β-arrestin recruitment (IC50) | ~4- to 7-fold more potent | - | ~20-fold less potent | [5] |

| GHSR1a Binding Affinity | - | Binding Affinity | Lower Affinity | - | - | [2][5] |

Signaling Pathway

The diagram below illustrates the biased inverse agonism of PF-6870961 at the GHSR1a receptor, highlighting its differential effects on the Gαq and β-arrestin signaling pathways.

Caption: Biased inverse agonism of PF-6870961 at the GHSR1a receptor.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the activity of this compound.

Inositol Phosphate (IP) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gαq signaling, to assess the inverse agonist activity of PF-6870961 on GHSR1a.[5]

Materials:

-